3-Methyl-3-phenylhexane 3-Methyl-3-phenylhexane
Brand Name: Vulcanchem
CAS No.: 2132-86-7
VCID: VC19753890
InChI: InChI=1S/C13H20/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3
SMILES:
Molecular Formula: C13H20
Molecular Weight: 176.30 g/mol

3-Methyl-3-phenylhexane

CAS No.: 2132-86-7

Cat. No.: VC19753890

Molecular Formula: C13H20

Molecular Weight: 176.30 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3-phenylhexane - 2132-86-7

Specification

CAS No. 2132-86-7
Molecular Formula C13H20
Molecular Weight 176.30 g/mol
IUPAC Name 3-methylhexan-3-ylbenzene
Standard InChI InChI=1S/C13H20/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3
Standard InChI Key GIMKIOCRQZVNND-UHFFFAOYSA-N
Canonical SMILES CCCC(C)(CC)C1=CC=CC=C1

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3-Methyl-3-phenylhexane consists of a six-carbon alkane chain (hexane) with two substituents on the third carbon: a methyl group (-CH₃) and a phenyl group (-C₆H₅). The branching at the third carbon introduces steric effects that influence its physical and chemical behavior. The IUPAC name reflects this substitution pattern, ensuring unambiguous identification in chemical literature .

The compound’s structure can be conceptualized as follows:

  • Backbone: Hexane (C₆H₁₄)

  • Substituents:

    • Methyl group at C3

    • Phenyl group at C3

This arrangement creates a tetrahedral geometry around the third carbon, imposing constraints on molecular flexibility and intermolecular interactions.

Physical and Chemical Properties

Basic Identifiers

The following table summarizes key identifiers for 3-methyl-3-phenylhexane:

PropertyValueSource
CAS Registry Number2132-86-7, 4468-40-0
Molecular FormulaC₁₃H₂₀
Molecular Weight176.30 g/mol
Synonyms(1-Ethyl-1-methylbutyl)benzene, Hexane-3-methyl-3-phenyl

Physicochemical Data

While explicit data on boiling point, density, and solubility are absent from accessible sources, comparisons with structurally similar compounds provide insights:

  • Boiling Point: Branched alkanes like 2-methylheptane (C₈H₁₈) boil at ~117–119°C . The presence of a phenyl group, which increases molecular weight and polarizability, likely elevates the boiling point of 3-methyl-3-phenylhexane beyond this range.

  • Density: Linear alkanes (e.g., hexane) exhibit densities near 0.66 g/mL. Substitution with a dense phenyl group (~1.0 g/mL) suggests a higher density, potentially approximating 0.85–0.90 g/mL.

These estimates align with trends observed in substituted hydrocarbons, where aromatic groups enhance intermolecular forces (e.g., London dispersion) .

Synthesis and Production

General Approaches

  • Friedel-Crafts Alkylation: Reaction of benzene with a tertiary alkyl halide (e.g., 3-chloro-3-methylhexane) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

  • Grignard Reactions: Coupling of phenylmagnesium bromide with ketone precursors, followed by hydrogenation.

Challenges include controlling regioselectivity and minimizing polyalkylation. Advances in catalytic systems (e.g., zeolites) could improve yield and purity.

Related Compounds and Structural Analogues

The table below compares 3-methyl-3-phenylhexane with structurally related hydrocarbons:

CompoundMolecular FormulaKey DifferencesBoiling Point (°C)
3-MethylhexaneC₇H₁₆Lacks phenyl group117–119
2-PhenylhexaneC₁₂H₁₈Phenyl group at C2~220 (estimated)
3-Ethyl-3-methylpentaneC₈H₁₈Shorter chain, ethyl substitution118.5

The phenyl group’s position and chain length critically influence physical properties and reactivity.

Research Gaps and Future Directions

Unresolved Questions

  • Thermodynamic Data: Experimental measurements of melting/boiling points, vapor pressure, and solubility are needed.

  • Biological Activity: Screening for enzyme inhibition or membrane interactions could reveal pharmacological potential.

  • Synthetic Optimization: Developing scalable, selective methods remains a priority for industrial adoption.

Collaborative efforts between computational chemists and experimentalists could accelerate discovery, leveraging molecular modeling to predict properties and guide synthesis.

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